molecular formula C16H36O11P2 B609898 PEG5-Bis(phosphonic acid diethyl ester) CAS No. 106338-06-1

PEG5-Bis(phosphonic acid diethyl ester)

Cat. No.: B609898
CAS No.: 106338-06-1
M. Wt: 466.4
InChI Key: KZCBFKBFCCXNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically involves the reaction of polyethylene glycol with phosphonic acid diethyl ester under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of PEG5-Bis(phosphonic acid diethyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

PEG5-Bis(phosphonic acid diethyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PEG5-Bis(phosphonic acid diethyl ester) is unique due to the presence of both acid and phosphonic acid groups, which provide enhanced stability and functionality compared to other similar compounds. Its excellent water solubility and biocompatibility make it a valuable tool in various applications, particularly in biomedical research and pharmaceutical development .

Properties

IUPAC Name

2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBFKBFCCXNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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